(6Z)-6-{3-chloro-5-ethoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
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Overview
Description
(6Z)-6-({3-CHLORO-5-ETHOXY-4-[2-(4-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-2-ETHYL-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE: is a complex organic compound characterized by its unique structure, which includes a thiadiazolo-pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic reactions. The process begins with the preparation of the thiadiazolo-pyrimidine core, followed by the introduction of various substituents through reactions such as nucleophilic substitution, condensation, and cyclization. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to be efficient and cost-effective, with considerations for scalability, safety, and environmental impact. Advanced techniques such as automated synthesis and real-time monitoring may be employed to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents, enhancing the compound’s functionality.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen atoms.
Scientific Research Applications
Chemistry: The compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology: In biological research, the compound may serve as a probe or inhibitor in studies of enzyme activity, protein interactions, and cellular pathways. Its potential bioactivity makes it a candidate for drug discovery and development.
Medicine: The compound’s pharmacological properties are of interest for developing new therapeutic agents. It may exhibit activity against various diseases, including cancer, infections, and inflammatory conditions.
Industry: In industrial applications, the compound can be used in the development of advanced materials, such as polymers, coatings, and electronic devices. Its unique properties may enhance the performance and durability of these materials.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes, receptors, or nucleic acids. These interactions can modulate various biological pathways, leading to therapeutic or toxic effects. The exact mechanism of action depends on the specific application and the molecular context in which the compound is used.
Comparison with Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Indole-Based Covalent Inhibitors: Compounds targeting specific proteins, such as TEAD, with potential antitumor activity.
Uniqueness: The uniqueness of (6Z)-6-({3-CHLORO-5-ETHOXY-4-[2-(4-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-2-ETHYL-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE lies in its complex structure and diverse functional groups, which confer a wide range of chemical and biological activities. This makes it a versatile compound for various scientific and industrial applications.
Properties
Molecular Formula |
C25H25ClN4O4S |
---|---|
Molecular Weight |
513.0 g/mol |
IUPAC Name |
(6Z)-6-[[3-chloro-5-ethoxy-4-[2-(4-methylphenoxy)ethoxy]phenyl]methylidene]-2-ethyl-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C25H25ClN4O4S/c1-4-21-29-30-23(27)18(24(31)28-25(30)35-21)12-16-13-19(26)22(20(14-16)32-5-2)34-11-10-33-17-8-6-15(3)7-9-17/h6-9,12-14,27H,4-5,10-11H2,1-3H3/b18-12-,27-23? |
InChI Key |
NNNIJQNAKFXDAW-ADZLKVMLSA-N |
Isomeric SMILES |
CCC1=NN2C(=N)/C(=C/C3=CC(=C(C(=C3)Cl)OCCOC4=CC=C(C=C4)C)OCC)/C(=O)N=C2S1 |
Canonical SMILES |
CCC1=NN2C(=N)C(=CC3=CC(=C(C(=C3)Cl)OCCOC4=CC=C(C=C4)C)OCC)C(=O)N=C2S1 |
Origin of Product |
United States |
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